Timtraxanib belongs to the class of small molecule inhibitors designed to interfere with the VEGF signaling pathway. This pathway plays a crucial role in tumor angiogenesis, making it a significant target for cancer therapies. The compound's design is rooted in the structural analysis of VEGFR-2 and aims to enhance binding affinity and specificity compared to existing therapies.
The synthesis of Timtraxanib involves several key steps:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
Timtraxanib's molecular structure features a complex arrangement that facilitates its interaction with VEGFR-2. Key structural characteristics include:
The binding interactions are characterized by hydrogen bonds and hydrophobic contacts, essential for its inhibitory activity .
Timtraxanib undergoes various chemical reactions during its synthesis:
Each step is carefully monitored using thin-layer chromatography (TLC) to ensure successful progression through the synthetic pathway .
Timtraxanib exerts its pharmacological effects primarily by inhibiting VEGFR-2 signaling pathways. The mechanism involves:
Timtraxanib exhibits several important physical and chemical properties:
These properties are crucial for understanding how Timtraxanib can be effectively formulated into a therapeutic agent .
Timtraxanib holds significant potential in various scientific applications:
The conceptual foundation of antiangiogenic therapy was established by Judah Folkman in the 1970s, proposing that starving tumors of vascular supply could halt cancer progression. This hypothesis materialized clinically with the 2004 approval of bevacizumab, a monoclonal antibody neutralizing Vascular Endothelial Growth Factor-A. The Vascular Endothelial Growth Factor signaling axis, particularly through Vascular Endothelial Growth Factor Receptor-2 (Kinase Insert Domain Receptor), governs endothelial cell proliferation, migration, and vascular permeability. Upon Vascular Endothelial Growth Factor-A binding, Vascular Endothelial Growth Factor Receptor-2 homodimerizes and autophosphorylates, activating downstream effectors like Phospholipase C gamma, Protein Kinase B, and Mitogen-Activated Protein Kinase. Tumor hypoxia exacerbates this signaling, creating a self-amplifying loop for neovascularization [1].
Non-Vascular Endothelial Growth Factor Receptor-2 targets include:
Table 1: Key Molecular Targets in Antiangiogenic Cancer Therapy
| Target | Ligand(s) | Primary Function in Angiogenesis | Therapeutic Agent Class |
|---|---|---|---|
| Vascular Endothelial Growth Factor Receptor-2 | Vascular Endothelial Growth Factor-A, -C, -D | Endothelial proliferation, permeability | Monoclonal antibodies (e.g., bevacizumab), Tyrosine Kinase Inhibitors (e.g., Timtraxanib) |
| Platelet-Derived Growth Factor Receptor | Platelet-Derived Growth Factor-AA, -BB | Pericyte recruitment, vessel stabilization | Multitargeted Tyrosine Kinase Inhibitors (e.g., sunitinib) |
| Fibroblast Growth Factor Receptor | Fibroblast Growth Factor-1, -2 | Compensatory angiogenesis, endothelial survival | Multitargeted Tyrosine Kinase Inhibitors (e.g., lenvatinib) |
| Tie-2 | Angiopoietin-1, -2 | Vessel maturation, stabilization | Peptibodies (e.g., trebananib) |
Despite clinical successes, limitations persist with first-generation agents: broad kinase inhibition (e.g., sorafenib) causes off-target toxicities (hypertension, proteinuria), while Vascular Endothelial Growth Factor-A blockade inadvertently upregulates alternative proangiogenic factors. These challenges underscore the need for isoform-selective agents like Timtraxanib [1] [3].
Vascular Endothelial Growth Factor Receptor-2 selectivity represents a strategic refinement in antiangiogenic therapy. Unlike Vascular Endothelial Growth Factor Receptor-1 (Fms-Related Tyrosine Kinase 1), which primarily modulates inflammatory cell recruitment, Vascular Endothelial Growth Factor Receptor-2 mediates over 90% of Vascular Endothelial Growth Factor-driven endothelial mitogenesis. Its overexpression correlates with advanced tumor stage, metastasis, and poor prognosis across carcinomas. Selective inhibition offers three key advantages:
Preclinical studies demonstrate that Vascular Endothelial Growth Factor Receptor-2 selectivity reduces interleukin-6 and tumor necrosis factor-α elevation—inflammatory cytokines implicated in angiogenesis-independent tumor progression—validating its mechanistic precision [1].
Timtraxanib originated from structure-based drug design efforts leveraging crystallographic data of the Vascular Endothelial Growth Factor Receptor-2 kinase domain (Protein Data Bank: 1VR2). Initial screening identified a quinoline-3-carboxamide scaffold with moderate Vascular Endothelial Growth Factor Receptor-2 affinity (half maximal inhibitory concentration ≈ 180 nM). Sequential optimization yielded Timtraxanib through:
Table 2: Timtraxanib Preclinical Development Timeline and Key Findings
| Year | Development Phase | Key Findings |
|---|---|---|
| 2018 | Lead Identification | Quinoline-3-carboxamide scaffold synthesized; half maximal inhibitory concentration = 182 nM for Vascular Endothelial Growth Factor Receptor-2 |
| 2019 | Structural Optimization | Difluoroethoxy/sulfonamide variants improved half maximal inhibitory concentration to 11 nM; selectivity >100x vs. Vascular Endothelial Growth Factor Receptor-1 |
| 2020 | In Vitro Profiling | Inhibited human umbilical vein endothelial cell proliferation (half maximal inhibitory concentration = 9.8 nM); no cytotoxicity up to 30 μM |
| 2021 | Xenograft Efficacy (Mice) | 68% reduction in HT-29 colon tumor volume (50 mg/kg daily); microvessel density decreased >50% |
| 2022 | Metastasis Models | 73% suppression of B16F10 lung metastases; synergistic effect with paclitaxel |
Notably, Timtraxanib’s chemical synthesis route employs a seven-step process starting from 4-chloro-2-fluoroaniline, achieving >99% purity via crystallization. Pharmacokinetic studies in rodents revealed high oral bioavailability (89%) and prolonged half-life (t½ = 14.2 h), supporting once-daily dosing [1] [3].
Timtraxanib occupies a distinct niche among antiangiogenic modalities, characterized by its selectivity, oral bioavailability, and synergistic potential. The table below contextualizes its attributes relative to established agents:
Table 3: Pharmacologic Classification of Key Antiangiogenic Agents
| Agent Class | Prototype Agents | Primary Target(s) | Timtraxanib’s Differentiation |
|---|---|---|---|
| Monoclonal Antibodies | Bevacizumab, ramucirumab | Vascular Endothelial Growth Factor-A, Vascular Endothelial Growth Factor Receptor-2 | Oral small molecule (vs. intravenous); intracellular kinase inhibition (vs. extracellular ligand/receptor blockade) |
| Multitargeted Tyrosine Kinase Inhibitors | Sunitinib, pazopanib | Vascular Endothelial Growth Factor Receptor/Platelet-Derived Growth Factor Receptor/Fibroblast Growth Factor Receptor/c-Kit | Selective Vascular Endothelial Growth Factor Receptor-2 inhibition avoids c-Kit/Platelet-Derived Growth Factor Receptor-related toxicities (hematologic, cardiac) |
| Decoy Receptors | Aflibercept | Vascular Endothelial Growth Factor-A, Placental Growth Factor | Targets activated receptor dimerization (vs. ligand sequestration) |
| Focal Adhesion Kinase Inhibitors | Narmafotinib | Focal Adhesion Kinase | Complementary mechanism; Timtraxanib combats vascular survival signals, while Focal Adhesion Kinase inhibitors disrupt tumor-stroma crosstalk |
Timtraxanib’s synergistic potential is evidenced by preclinical combinations:
Emerging platforms like localized drug delivery systems (e.g., bioengineered implants for sustained intratumoral release) may further leverage Timtraxanib’s properties to minimize systemic exposure while maximizing tumor microenvironment activity [5].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: